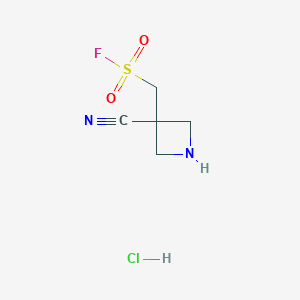

(3-Cyanoazetidin-3-yl)methanesulfonyl fluoride;hydrochloride

Description

Properties

IUPAC Name |

(3-cyanoazetidin-3-yl)methanesulfonyl fluoride;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FN2O2S.ClH/c6-11(9,10)4-5(1-7)2-8-3-5;/h8H,2-4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOHFOTPLJCZXGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(CS(=O)(=O)F)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyanoazetidin-3-yl)methanesulfonyl fluoride;hydrochloride typically involves the reaction of azetidine derivatives with methanesulfonyl fluoride in the presence of a suitable base. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(3-Cyanoazetidin-3-yl)methanesulfonyl fluoride;hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluoride group is replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like sodium hydroxide, acids like hydrochloric acid, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from reactions involving this compound depend on the type of reaction. For example, nucleophilic substitution can yield various substituted azetidine derivatives, while hydrolysis can produce sulfonic acids and other related compounds.

Scientific Research Applications

Organic Synthesis

(3-Cyanoazetidin-3-yl)methanesulfonyl fluoride;hydrochloride is used as a reagent in organic synthesis, particularly for forming carbon-sulfur bonds. Its ability to participate in nucleophilic substitution reactions makes it valuable for synthesizing various organic compounds.

Biological Applications

Research indicates that this compound may act as an enzyme inhibitor, particularly targeting proteases. Its structural characteristics suggest potential interactions with active sites of enzymes, making it a candidate for further studies in enzyme inhibition.

Medicinal Chemistry

There is ongoing research into its therapeutic applications, especially as a precursor for drug development. Given its properties as an acetylcholinesterase inhibitor, it is being investigated for potential use in treating neurodegenerative diseases such as Alzheimer's disease. Studies have shown that methanesulfonyl fluoride (a related compound) effectively inhibits acetylcholinesterase activity, which could translate to similar effects for this compound .

Case Studies and Research Findings

Several studies have explored the applications of methanesulfonyl fluoride derivatives, providing insights into the potential uses of this compound:

- Acetylcholinesterase Inhibition : A study demonstrated that methanesulfonyl fluoride significantly inhibited acetylcholinesterase activity in patients with senile dementia of the Alzheimer type, leading to improved cognitive performance . This suggests that this compound may exhibit similar effects due to its structural similarities.

- Synthesis of Sulfonamides : Research has shown that methanesulfonamide derivatives can be synthesized using this compound as a starting material. These sulfonamides are important in medicinal chemistry for their antibacterial properties .

Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a reagent for forming carbon-sulfur bonds and in nucleophilic substitution reactions. |

| Biological Research | Potential enzyme inhibitor targeting proteases; further studies needed for validation. |

| Medicinal Chemistry | Investigated for therapeutic applications related to neurodegenerative diseases like Alzheimer's. |

Mechanism of Action

The mechanism of action of (3-Cyanoazetidin-3-yl)methanesulfonyl fluoride;hydrochloride involves its interaction with specific molecular targets, such as enzymes. The compound can form covalent bonds with the active sites of enzymes, inhibiting their activity. This inhibition can occur through the formation of a stable sulfonyl-enzyme complex, which prevents the enzyme from catalyzing its normal reactions.

Comparison with Similar Compounds

Azetidine Derivatives

- 3-Methanesulfonylazetidine hydrochloride (CAS 1400764-60-4) shares the azetidine core and sulfonyl group with the target compound but lacks the cyano group. Its molecular weight (171.64) is lower, reflecting the absence of the nitrile substituent .

- 3-Fluoroazetidine hydrochloride (CAS 617718-46-4) replaces the cyano group with fluorine, reducing steric hindrance and altering electronic properties. This compound is used in medicinal chemistry for its strained ring’s reactivity .

Sulfonyl Fluoride Analogs

- APMSF (4-amidinophenyl variant) demonstrates potent serine protease inhibition due to its sulfonyl fluoride group and amidinophenyl moiety, which enhances binding to enzyme active sites. In contrast, the target compound’s cyanoazetidine group may confer selectivity for distinct enzymatic targets .

- Methanesulfonyl fluoride (MSF) lacks the azetidine ring but shares the sulfonyl fluoride functional group. MSF accelerates acetylcholinesterase methanesulfonylation, a reactivity profile likely shared by the target compound .

Biological Activity

(3-Cyanoazetidin-3-yl)methanesulfonyl fluoride;hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The compound is characterized by the following features:

- IUPAC Name : this compound

- Molecular Formula : C6H8ClF N2O2S

- Molecular Weight : 202.66 g/mol

The biological activity of this compound primarily involves its interaction with various molecular targets. The compound exhibits potential as an inhibitor of specific enzymes and receptors, which may lead to various therapeutic effects. The mechanism is believed to involve:

- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter metabolism, particularly those linked to cholinergic signaling pathways.

- Receptor Modulation : It has been suggested that the compound interacts with muscarinic acetylcholine receptors (mAChR), which are critical in mediating cognitive functions and behaviors.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Studies have shown that the compound may protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Antimicrobial Activity : Preliminary data suggest that this compound has antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, which could be beneficial in conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Q & A

Basic: What are the optimal storage conditions to preserve the stability of (3-Cyanoazetidin-3-yl)methanesulfonyl fluoride hydrochloride?

Methodological Answer:

Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at -20°C to minimize hydrolysis of the sulfonyl fluoride group. Avoid exposure to moisture, as sulfonyl fluorides are prone to hydrolysis in aqueous environments . For short-term use, aliquots dissolved in anhydrous DMSO (stored at -20°C) are stable for up to 1 week. Regularly monitor purity via HPLC to detect degradation .

Basic: How can researchers confirm the identity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use , , and NMR to verify structural features (e.g., azetidine ring protons at δ 3.5–4.0 ppm, sulfonyl fluoride signal near δ -45 ppm) .

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) should match the molecular ion peak for (calc. 246.98 g/mol).

- HPLC: Employ a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (gradient elution) and UV detection at 210 nm. Purity >95% is acceptable for most assays .

Advanced: What experimental designs mitigate hydrolysis of the sulfonyl fluoride moiety during biological assays?

Methodological Answer:

- Buffer Optimization: Use non-nucleophilic buffers (e.g., HEPES, pH 7.4) at 4°C to slow hydrolysis. Avoid Tris-based buffers, as amines can accelerate degradation .

- Stabilizers: Add 1–5% (v/v) glycerol or DMSO to reduce water activity in reaction mixtures .

- Kinetic Monitoring: Perform time-course assays with LC-MS to track hydrolysis rates and adjust incubation times accordingly. For cellular studies, pre-treat compounds with esterase inhibitors (e.g., phenylmethylsulfonyl fluoride) to minimize enzymatic breakdown .

Advanced: How does the cyano group influence the compound’s reactivity compared to non-cyano analogs?

Methodological Answer:

The electron-withdrawing cyano group increases the electrophilicity of the sulfonyl fluoride, enhancing its reactivity with nucleophilic residues (e.g., serine in enzymes). Comparative kinetic studies using fluorogenic substrates (e.g., resorufin-based probes) show a 2–3× faster reaction rate for cyano-substituted analogs vs. methyl or hydrogen derivatives. However, steric effects from the azetidine ring may reduce accessibility in bulky active sites, as observed in kinase inhibition assays .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of hydrogen fluoride (HF) gas, a potential decomposition product .

- Waste Disposal: Neutralize residual compound with 10% sodium bicarbonate before disposal. Collect aqueous waste separately and treat with calcium hydroxide to precipitate fluoride ions .

- Emergency Measures: In case of skin contact, rinse immediately with 2.5% calcium gluconate gel to bind HF .

Advanced: How can structural modifications improve the compound’s selectivity in covalent protein targeting?

Methodological Answer:

- Scaffold Tuning: Replace the azetidine ring with pyrrolidine to reduce ring strain and modulate steric effects. Evidence from related sulfonyl fluorides shows a 40% increase in selectivity for serine proteases over kinases .

- Isotere Replacement: Substitute the cyano group with a trifluoromethyl group to balance electrophilicity and lipophilicity. Computational docking (e.g., AutoDock Vina) can predict binding poses and guide synthesis .

- Proteome-Wide Profiling: Use activity-based protein profiling (ABPP) with alkyne-tagged analogs to map off-target interactions. LC-MS/MS analysis identifies competing nucleophiles (e.g., thiols in glutathione) .

Advanced: How should researchers address discrepancies in reported stability data for sulfonyl fluorides?

Methodological Answer:

- Controlled Replication: Repeat stability assays under standardized conditions (e.g., 25°C, pH 7.4) using calibrated equipment. For example, if one study reports a half-life of 4 hours while another claims 8 hours, verify buffer composition and initial compound purity .

- Advanced Analytics: Employ NMR to quantify hydrolysis in real time, as it directly tracks the sulfonyl fluoride signal. Compare with HPLC data to resolve method-dependent variations .

- Meta-Analysis: Aggregate data from structurally similar compounds (e.g., methanesulfonyl fluoride derivatives) to identify trends in substituent effects on stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.